tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications.
Preparation Methods
The synthesis of tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-oxocyclopent-2-en-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate include:
- tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)ethyl]carbamate
- tert-Butyl N-[(4-oxocyclopent-2-en-1-yl)propyl]carbamate These compounds share similar structural features but differ in the length of the alkyl chain attached to the carbamate group. The uniqueness of this compound lies in its specific reactivity and applications in various fields .
Properties
CAS No. |
2751615-60-6 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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